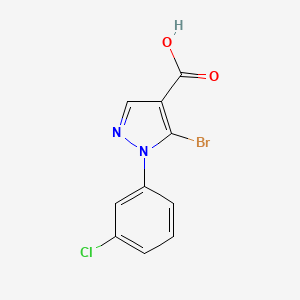

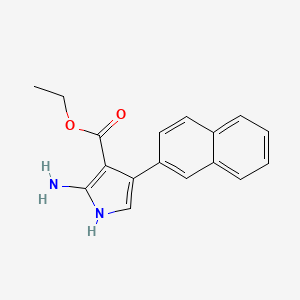

![molecular formula C9H10BrNO4S B1333109 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid CAS No. 250714-65-9](/img/structure/B1333109.png)

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid

Vue d'ensemble

Description

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid is a compound that can be associated with the field of amino acid derivatives and sulfonamides. While the provided papers do not directly discuss this compound, they offer insights into related chemical processes and analytical methods that can be applied to similar compounds. For instance, the determination of amino acids using chromatographic methods and the derivatization of carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (HPLC) are relevant to the analysis of such a compound.

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of functional groups, reactions with halides, and the use of catalysts or reagents to facilitate the transformation. For example, the synthesis of bromoamine acid from 1-aminoanthraquinone-2,4-disulfonic acid involves desulfonation followed by bromination . Similarly, the preparation of carboxylic acid derivatives involves the reaction of carboxylate salts with reagents like 4'-bromophenacyl triflate . These methods could potentially be adapted for the synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid.

Molecular Structure Analysis

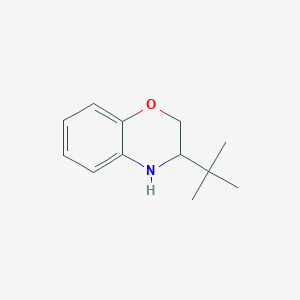

The molecular structure of 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid would consist of a bromophenyl group attached to a sulfonyl group, which is then linked to an amino group that is part of the propanoic acid structure. The papers provided do not directly analyze the molecular structure of this compound, but techniques such as HPLC and the study of reaction mechanisms are crucial for understanding the behavior and properties of similar molecular structures.

Chemical Reactions Analysis

The chemical reactions involving compounds with bromine, sulfonic, and carboxylic acid groups are complex and can include substitutions, eliminations, and additions. The bromination mechanism of 1-aminoanthraquinone-2,4-disulfonic acid and the derivatization of carboxylic acids provide examples of such reactions. These studies help in understanding how 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid might react under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid can be inferred from the properties of similar compounds. The chromatographic separation of amino acids and the stability of reagents used in derivatization are indicative of the solubility, stability, and reactivity of such compounds. Additionally, the use of indium-mediated allylation suggests potential reactivity pathways for the synthesis or modification of the compound .

Applications De Recherche Scientifique

Application in Antimicrobial Research

- Summary : This compound has been synthesized and tested for its antimicrobial action against bacterial and fungal strains .

- Results : The results of antimicrobial activity assays revealed a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Application in Antiviral Research

- Summary : Indole derivatives, which are structurally similar to your compound, have been reported to have antiviral properties .

- Methods : Specific indole derivatives were prepared and tested for their inhibitory activity against various viruses .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application in Gas Chromatography

- Summary : “2-(4-Bromophenyl)propionic acid”, a compound structurally similar to your compound, has been analyzed using gas chromatography .

- Methods : The compound was analyzed using a packed OV-101 column at a temperature of 200°C .

- Results : The results of this analysis can be used to identify and quantify the compound in a mixture .

Application in Electrophilic Aromatic Substitution

- Summary : Compounds similar to your compound can undergo electrophilic aromatic substitution, a common reaction in organic chemistry .

- Methods : The reaction involves the attack of an electrophile at a carbon atom of the aromatic ring to form a cationic intermediate .

- Results : This reaction can be used to synthesize a variety of substituted aromatic compounds .

Application in Antiviral Research

- Summary : Indole derivatives, which are structurally similar to your compound, have been reported to have antiviral properties .

- Methods : Specific indole derivatives were prepared and tested for their inhibitory activity against various viruses .

- Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

Application in Drug Design

- Summary : Compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which are structurally similar to your compound, have been synthesized and tested for their potential as novel antimicrobial agents .

- Methods : The compounds were synthesized and characterized through various spectroscopic techniques. Their purities were verified by reversed-phase HPLC .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of these compounds for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

Safety And Hazards

Propriétés

IUPAC Name |

2-[(4-bromophenyl)sulfonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXYHNYHRSZPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377533 | |

| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid | |

CAS RN |

250714-65-9 | |

| Record name | N-[(4-Bromophenyl)sulfonyl]alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(4-bromophenyl)sulfonyl]amino}propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

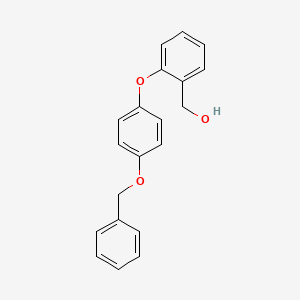

![2-{[(Furan-2-ylmethyl)-amino]-methyl}-phenol](/img/structure/B1333033.png)

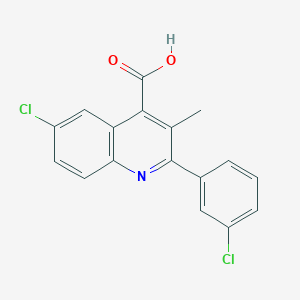

![2,2,2-trichloro-1-[4-(2-phenylacetyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B1333044.png)

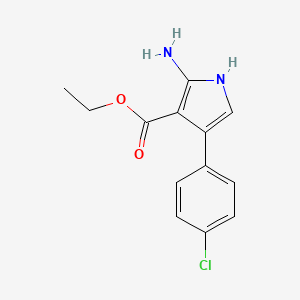

![2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone](/img/structure/B1333045.png)

![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylaniline](/img/structure/B1333060.png)